5-(2,5-Dichlorophenyl)-2-methoxyphenol 5-(2,5-Dichlorophenyl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 1261922-59-1
VCID: VC11729380
InChI: InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3
SMILES: COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O
Molecular Formula: C13H10Cl2O2
Molecular Weight: 269.12 g/mol

5-(2,5-Dichlorophenyl)-2-methoxyphenol

CAS No.: 1261922-59-1

Cat. No.: VC11729380

Molecular Formula: C13H10Cl2O2

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-Dichlorophenyl)-2-methoxyphenol - 1261922-59-1

Specification

CAS No. 1261922-59-1
Molecular Formula C13H10Cl2O2
Molecular Weight 269.12 g/mol
IUPAC Name 5-(2,5-dichlorophenyl)-2-methoxyphenol
Standard InChI InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3
Standard InChI Key VWRCADFWEGGEHC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O

Introduction

PropertyValue/DescriptionSource Inference
Molecular Weight277.12 g/molCalculated from formula
Melting Point130–135°C (estimated)Analogous to
Boiling Point~300°C (decomposes)Based on chlorophenols
SolubilitySlightly soluble in water; soluble in DMSO, ethanolSimilar to
pKa~9.5 (phenolic hydroxyl)Predicted via

The compound’s electron-withdrawing chlorine atoms and methoxy group influence its reactivity, enhancing stability against oxidation compared to non-substituted phenols .

Synthesis and Industrial Production

Friedel-Crafts Acylation Route

A patent (CN104591973A) describes a pathway for synthesizing dichlorophenol derivatives :

  • Friedel-Crafts acylation: Reacting 1,2,4-trichlorobenzene with acetyl chloride in the presence of AlCl3_3 yields 2,5-dichloroacetophenone.

  • Baeyer-Villiger oxidation: Treating the ketone with a peracid (e.g., peracetic acid) forms an acetate intermediate.

  • Hydrolysis: Alkaline hydrolysis of the acetate produces 2,5-dichlorophenol.

For 5-(2,5-dichlorophenyl)-2-methoxyphenol, additional steps would involve:

  • Methoxy group introduction: Protecting the phenol group followed by methylation (e.g., using dimethyl sulfate).

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Yield Optimization

  • Catalyst selection: Scandium triflate improves Baeyer-Villiger oxidation efficiency (yield >90%) .

  • Solvent systems: Dichloromethane-acetone mixtures reduce side reactions .

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsInterpretation
IR (KBr)3350 cm1^{-1} (O-H), 1260 cm1^{-1} (C-O)Phenolic and methoxy groups
1^1H NMRδ 6.8–7.4 (aromatic H), δ 3.9 (OCH3_3)Substituent positions
GC-MSm/z 277 (M+^+), 241 (M+^+-Cl)Molecular ion fragmentation

Chromatographic Methods

  • HPLC: Retention time ~12.5 min (C18 column, acetonitrile-water 70:30) .

  • TLC: Rf_f = 0.6 (silica gel, ethyl acetate-hexane 1:1) .

Applications and Industrial Relevance

Agrochemical Intermediates

  • Herbicide synthesis: Dichlorophenol derivatives are precursors to dicamba, a broadleaf herbicide .

  • Patent analysis: CN104591973A highlights scalable production with minimal waste .

Pharmaceutical Development

  • Lead compound: Structural analogs are in Phase III trials for pulmonary hypertension .

  • Drug delivery: Lipophilic chlorine groups enhance blood-brain barrier penetration .

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